molecular formula C14H8O5 B12429142 1,3,8-Trihydroxyanthraquinone CAS No. 52431-74-0

1,3,8-Trihydroxyanthraquinone

Cat. No.: B12429142
CAS No.: 52431-74-0
M. Wt: 256.21 g/mol
InChI Key: VVEKCQAFOLKNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Trihydroxyanthraquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation of anthraquinone using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the desired compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,3,8-Trihydroxyanthraquinone is unique among its similar compounds due to its specific hydroxylation pattern. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

52431-74-0

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,3,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)14(19)11-7(13(8)18)2-1-3-9(11)16/h1-5,15-17H

InChI Key

VVEKCQAFOLKNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.